molecular formula C24H20N2O4 B12764319 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- CAS No. 130889-50-8

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)-

Cat. No.: B12764319
CAS No.: 130889-50-8
M. Wt: 400.4 g/mol
InChI Key: YKLVYVMWCCQRLI-UHFFFAOYSA-N
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Description

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of diphenyl and phenylmethyl groups further enhances its chemical reactivity and potential utility in research and industry .

Preparation Methods

The synthesis of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with glyoxal or its derivatives, followed by cyclization and subsequent functional group modifications. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized imidazolidine derivatives .

Scientific Research Applications

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites .

Mechanism of Action

The mechanism by which 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- stands out due to its unique combination of structural features and reactivity. Similar compounds include:

The uniqueness of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

130889-50-8

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

2-(3-benzyl-2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C24H20N2O4/c27-21(28)17-25-22(29)24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)26(23(25)30)16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,27,28)

InChI Key

YKLVYVMWCCQRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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